

physical and chemical properties of 2,4-Dimethyl-3H-1,5-benzodiazepine

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Compound of Interest

Compound Name: 2,4-Dimethyl-3H-1,5-benzodiazepine

Cat. No.: B3184437

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An In-Depth Technical Guide to 2,4-Dimethyl-3H-1,5-benzodiazepine

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4-Dimethyl-3H-1,5-benzodiazepine**, tailored for researchers, scientists, and drug development professionals. This document collates available data on its properties, synthesis, and spectral characterization, and includes detailed experimental protocols and visualizations to support further research and development.

Core Physical and Chemical Properties

2,4-Dimethyl-3H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine class. While specific quantitative data for some properties of this exact molecule are not widely published, the available information is summarized below.

Table 1: Physical and Chemical Properties of **2,4-Dimethyl-3H-1,5-benzodiazepine**

Property	Value	Source
IUPAC Name	2,4-dimethyl-3H-1,5-benzodiazepine	N/A
CAS Number	1131-47-1	
Molecular Formula	C ₁₁ H ₁₂ N ₂	
Molecular Weight	172.23 g/mol	
Melting Point	135 °C (408 K)	N/A
Boiling Point	275.3 °C at 760 mmHg	N/A
Density	1.07 g/cm ³	N/A
pKa	Data not available	N/A
LogP	2.146	N/A
Solubility	Data not available in quantitative terms. Generally soluble in organic solvents like ethanol and chloroform.	N/A

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,4-Dimethyl-3H-1,5-benzodiazepine**.

Table 2: NMR Spectral Data of **2,4-Dimethyl-3H-1,5-benzodiazepine** in CDCl₃

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.36	dd	2H	H7, H8	
7.21	dd	2H	H6, H9	
2.82	br	2H	H3	
2.35	s	6H	CH ₃	
¹³ C NMR	Chemical Shift (δ) ppm	Assignment		
157.6	C2			
140.2	C5a, C9a			
127.5	C7, C8			
124.8	C6, C9			
43.2	C3			
27.6	CH ₃			

Note: While specific IR and Mass Spectrometry data for **2,4-Dimethyl-3H-1,5-benzodiazepine** are not readily available in the searched literature, data for a closely related compound, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, shows characteristic IR peaks at approximately 3294 cm⁻¹ (N-H stretch), 2964 cm⁻¹ (aliphatic C-H stretch), 1633 cm⁻¹ (C=N stretch), and 1430 cm⁻¹ (C-N stretch)[1]. High-resolution mass spectrometry of its benzodiazepinium ion gives an m/z of 189.1392[1].

Experimental Protocols

Synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine

A common and effective method for the synthesis of **2,4-Dimethyl-3H-1,5-benzodiazepine** involves the condensation of o-phenylenediamine and 2,4-pentanedione.

Protocol 1: Silica-Supported Sulfuric Acid Catalysis

This method utilizes a solid-supported acid catalyst, offering advantages in terms of ease of work-up and catalyst removal.

- Materials:

- o-Phenylenediamine (1 mmol, 108.14 mg)
- 2,4-Pentanedione (acetylacetone) (1 mmol, 100.12 mg)
- Silica-supported sulfuric acid ($\text{H}_2\text{SO}_4 \cdot \text{SiO}_2$) (20 mg)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

- Procedure:

- To a mixture of o-phenylenediamine (1 mmol) and 2,4-pentanedione (1 mmol), add silica-supported sulfuric acid (20 mg).
- Heat the mixture with magnetic stirring at 100 °C (373 K) for 1 hour.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The resulting black oil is then purified directly by silica gel column chromatography.
- Elute the column with a mixture of ethyl acetate and petroleum ether (60:40).
- Collect the fractions containing the desired product and combine them.
- Evaporate the solvent under reduced pressure.
- Crystallize the residue from an ethyl acetate/hexane solution to yield colorless prisms of **2,4-Dimethyl-3H-1,5-benzodiazepine**.

Protocol 2: Acetic Acid Catalysis in Ethanol

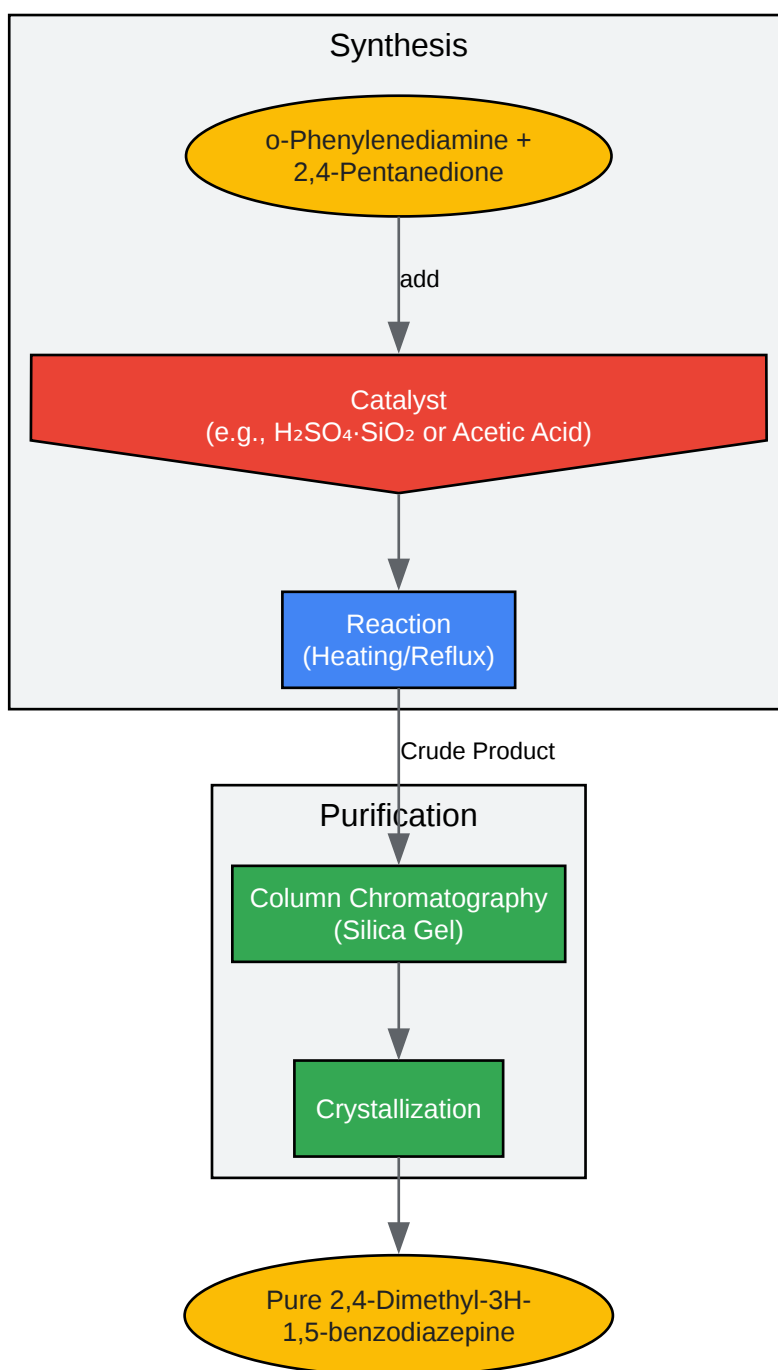
This is a classical method for the synthesis of 1,5-benzodiazepines.

- Materials:
 - o-Phenylenediamine
 - 2,4-Pentanedione (acetylacetone)
 - Ethanol
 - Glacial acetic acid
- Procedure:
 - Dissolve o-phenylenediamine in ethanol in a round-bottom flask.
 - Add an equimolar amount of 2,4-pentanedione to the solution.
 - Add a catalytic amount of glacial acetic acid to the mixture.
 - Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.
 - After completion, cool the mixture and remove the solvent under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of **2,4-Dimethyl-3H-1,5-benzodiazepine** can be visualized as follows.

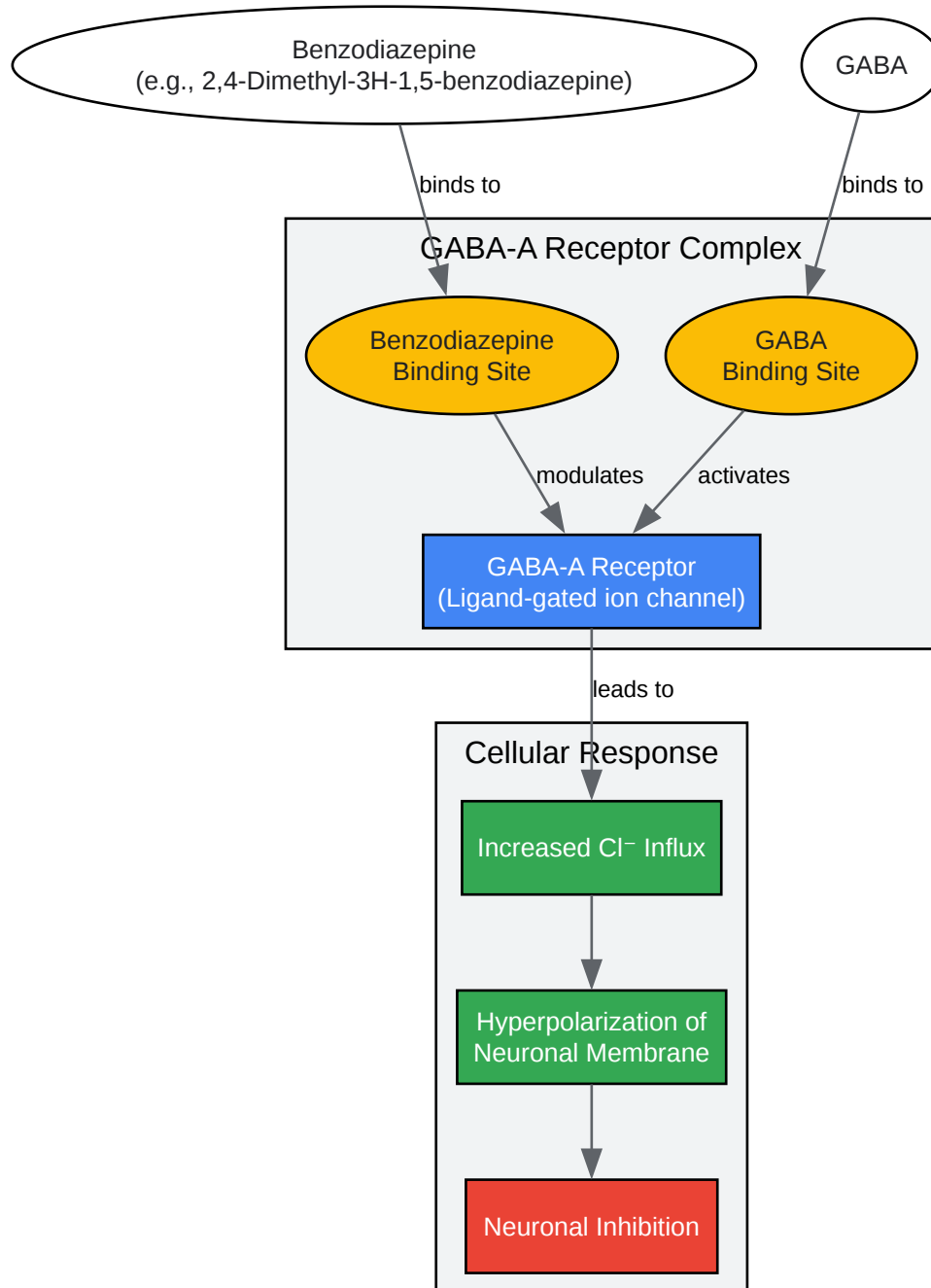


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Caption: Synthesis and purification workflow for **2,4-Dimethyl-3H-1,5-benzodiazepine**.

Signaling Pathway: General Benzodiazepine Action at the GABA-A Receptor

While the specific signaling pathway for **2,4-Dimethyl-3H-1,5-benzodiazepine** has not been detailed, the broader class of benzodiazepines are well-known positive allosteric modulators of the GABA-A receptor. The following diagram illustrates this general mechanism of action.



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Caption: General signaling pathway of benzodiazepines at the GABA-A receptor.

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References

- 1. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]
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